molecular formula C5H10N2S B561520 (R)-Hexahydroimidazo[1,5-c]thiazole CAS No. 109628-07-1

(R)-Hexahydroimidazo[1,5-c]thiazole

Cat. No.: B561520
CAS No.: 109628-07-1
M. Wt: 130.209
InChI Key: NZHFITGTMUHVNW-RXMQYKEDSA-N
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Description

®-Hexahydroimidazo[1,5-c]thiazole is a heterocyclic compound that features a fused ring system containing both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydroimidazo[1,5-c]thiazole typically involves the cyclocondensation of L-cysteine with appropriate carbonyl compounds. One common method is the reaction of L-cysteine with α-haloketones under basic conditions, leading to the formation of the desired hexahydroimidazo[1,5-c]thiazole ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-Hexahydroimidazo[1,5-c]thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-Hexahydroimidazo[1,5-c]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties .

Mechanism of Action

The mechanism of action of ®-Hexahydroimidazo[1,5-c]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The presence of both nitrogen and sulfur atoms in its structure allows for versatile interactions with biological molecules, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-c]thiazole: A closely related compound with similar structural features but lacking the hexahydro modification.

    Thiazole: A simpler heterocyclic compound that serves as a building block for more complex structures.

    Imidazole: Another fundamental heterocycle that shares the imidazole ring with ®-Hexahydroimidazo[1,5-c]thiazole.

Uniqueness

®-Hexahydroimidazo[1,5-c]thiazole is unique due to its fused ring system and the presence of both nitrogen and sulfur atoms, which confer distinct chemical and biological properties. Its hexahydro modification enhances its stability and reactivity compared to its non-hydrogenated counterparts .

Properties

IUPAC Name

(7aR)-1,3,5,6,7,7a-hexahydroimidazo[1,5-c][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-5-2-8-4-7(5)3-6-1/h5-6H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFITGTMUHVNW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCN2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSCN2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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